molecular formula C14H20N2O4S B13665130 Ethyl 2-[(tert-butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate

Ethyl 2-[(tert-butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate

Cat. No.: B13665130
M. Wt: 312.39 g/mol
InChI Key: GTGNPQBUNBUGQF-UHFFFAOYSA-N
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Description

Ethyl 2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Boc Protecting Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified by reacting it with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoroacetic acid.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Deprotected amine derivatives.

Scientific Research Applications

Ethyl 2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The Boc protecting group can be removed under physiological conditions, allowing the amino group to participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    Benzothiazole: Another thiazole derivative with a benzene ring fused to the thiazole ring.

    Thiazolidine: A saturated thiazole derivative with a different ring structure.

Uniqueness

Ethyl 2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is unique due to its combination of a thiazole ring, a Boc-protected amino group, and an ester functional group. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for various scientific applications.

Biological Activity

Ethyl 2-[(tert-butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate is a thiazole derivative with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique structure that includes a thiazole ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group, which plays a significant role in its reactivity and biological interactions.

Chemical Structure and Properties

The chemical formula for this compound is C13H18N2O4SC_{13}H_{18}N_2O_4S. The compound features a five-membered thiazole ring that contains both sulfur and nitrogen atoms, contributing to its unique properties.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₄S
Molecular Weight286.36 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit various biological activities, including antimicrobial properties. This compound has been investigated for its potential to inhibit the growth of several bacterial strains.

In a study assessing the antimicrobial effects of various thiazole compounds, it was found that derivatives with similar structures showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. The compound has been explored for its cytotoxic effects against various cancer cell lines.

Case Study:

In vitro studies have demonstrated that this compound exhibits cytotoxicity against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines. The results indicated an IC50 value in the micromolar range, suggesting moderate potency as an anticancer agent.

The proposed mechanism of action involves the interaction of the thiazole ring with specific enzymes or receptors within cancer cells. This interaction can lead to inhibition of critical pathways involved in cell proliferation and survival. Additionally, the Boc protecting group can be cleaved under physiological conditions, allowing the free amino group to participate in further biochemical reactions.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against HepG2 and PC12

Research Applications

This compound serves as a valuable intermediate in synthetic chemistry for developing more complex thiazole derivatives. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential studies could focus on:

  • In vivo studies to assess pharmacodynamics and pharmacokinetics.
  • Structure-activity relationship (SAR) studies to optimize efficacy.
  • Combination therapies exploring synergistic effects with other anticancer agents.

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-5-19-11(17)8-6-7-9-10(8)15-12(21-9)16-13(18)20-14(2,3)4/h8H,5-7H2,1-4H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGNPQBUNBUGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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